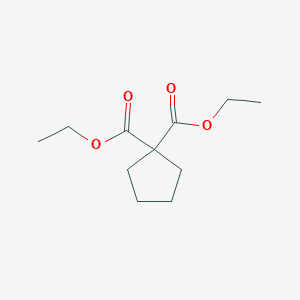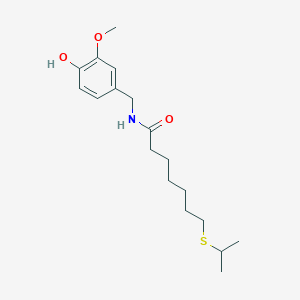
N-Vanillyl-7-isopropylthioheptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Vanillyl-7-isopropylthioheptanamide, also known as capsaicin, is a natural compound found in chili peppers. It is widely used in scientific research due to its unique chemical structure and biological properties.
作用機序
Capsaicin exerts its biological effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is predominantly expressed in sensory neurons. Capsaicin binds to the receptor and causes depolarization of the neuron, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide. This results in the desensitization of nociceptive neurons and the reduction of pain and inflammation.
Biochemical and Physiological Effects
Capsaicin has a wide range of biochemical and physiological effects, including pain relief, anti-inflammatory, anticancer, and neuroprotection. Capsaicin has been shown to reduce pain and inflammation by inhibiting the release of substance P and calcitonin gene-related peptide from nociceptive neurons. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Capsaicin has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using N-Vanillyl-7-isopropylthioheptanamide in lab experiments include its wide range of biological effects, its availability, and its low toxicity. Capsaicin is readily available and can be easily synthesized, making it a cost-effective option for lab experiments. Additionally, it has low toxicity and is generally well-tolerated by animals and humans.
The limitations of using N-Vanillyl-7-isopropylthioheptanamide in lab experiments include its potential for off-target effects and its limited solubility. Capsaicin has been shown to have off-target effects on other TRP channels, which may complicate the interpretation of results. Additionally, it has limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-Vanillyl-7-isopropylthioheptanamide in scientific research. One direction is the development of novel N-Vanillyl-7-isopropylthioheptanamide analogs with improved selectivity and potency. Another direction is the investigation of the role of N-Vanillyl-7-isopropylthioheptanamide in the gut-brain axis and its potential for the treatment of gastrointestinal disorders. Additionally, the use of N-Vanillyl-7-isopropylthioheptanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases is an area of active research.
Conclusion
N-Vanillyl-7-isopropylthioheptanamide, also known as N-Vanillyl-7-isopropylthioheptanamide, is a natural compound found in chili peppers that has a wide range of biological effects. It is commonly used in scientific research due to its unique chemical structure and biological properties. Capsaicin has been shown to have pain-relieving, anti-inflammatory, anticancer, and neuroprotective effects. While it has advantages such as its availability and low toxicity, it also has limitations such as its potential for off-target effects and limited solubility. The future directions for the use of N-Vanillyl-7-isopropylthioheptanamide in scientific research include the development of novel analogs, investigation of the gut-brain axis, and the use of N-Vanillyl-7-isopropylthioheptanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of N-Vanillyl-7-isopropylthioheptanamide can be achieved through various methods, including extraction from chili peppers, chemical synthesis, and biosynthesis. The most common method is extraction from chili peppers, where N-Vanillyl-7-isopropylthioheptanamide is extracted using organic solvents. Chemical synthesis involves the reaction of vanillylamine with 7-isothiocyanatoheptane, while biosynthesis involves the use of microorganisms such as Streptomyces.
科学的研究の応用
N-Vanillyl-7-isopropylthioheptanamide has a wide range of scientific research applications, including pain relief, anti-inflammatory, anticancer, and neuroprotection. Capsaicin is commonly used as a pain reliever due to its ability to desensitize nociceptive neurons. It is also used in the treatment of inflammatory conditions such as arthritis and psoriasis. Capsaicin has shown promising results in the treatment of various types of cancer, including prostate, breast, and lung cancer. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
101517-14-0 |
|---|---|
製品名 |
N-Vanillyl-7-isopropylthioheptanamide |
分子式 |
C18H29NO2S |
分子量 |
339.5 g/mol |
IUPAC名 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-propan-2-ylsulfanylheptanamide |
InChI |
InChI=1S/C18H29NO3S/c1-14(2)23-11-7-5-4-6-8-18(21)19-13-15-9-10-16(20)17(12-15)22-3/h9-10,12,14,20H,4-8,11,13H2,1-3H3,(H,19,21) |
InChIキー |
JTPULDVZNLHUHK-UHFFFAOYSA-N |
SMILES |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
正規SMILES |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
同義語 |
N-VANILLYL-7-ISOPROPYLTHIOHEPTANAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
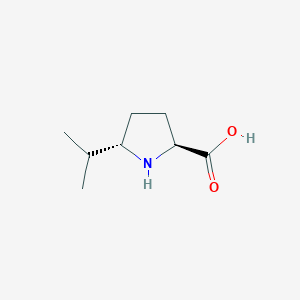
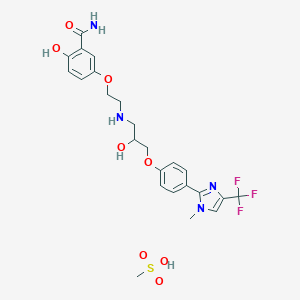
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)

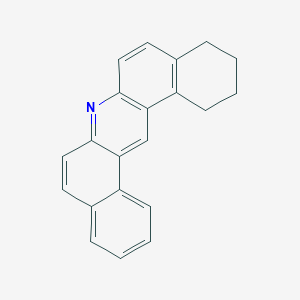

![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)




